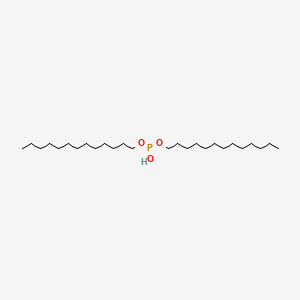
Ditridecyl hydrogen phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditridecyl hydrogen phosphite can be synthesized through the esterification of phosphorous acid with tridecyl alcohol. The reaction typically involves heating phosphorous acid with tridecyl alcohol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include temperatures ranging from 100°C to 150°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ditridecyl hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ditridecyl phosphate.
Hydrolysis: It can hydrolyze to produce phosphorous acid and tridecyl alcohol.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various reagents, such as alkyl halides, can be used to introduce new functional groups.
Major Products Formed
Oxidation: Ditridecyl phosphate.
Hydrolysis: Phosphorous acid and tridecyl alcohol.
Substitution: Various substituted phosphites depending on the reagents used.
Scientific Research Applications
Ditridecyl hydrogen phosphite has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: It can be used in the study of phosphorus metabolism and related biochemical pathways.
Industry: It is used as an additive in lubricants and as a stabilizer in polymers to prevent degradation.
Mechanism of Action
The mechanism of action of ditridecyl hydrogen phosphite involves its ability to donate phosphorus atoms in various chemical reactions. It can act as a reducing agent, decomposing hydroperoxides and preventing oxidative degradation. This property makes it useful as an antioxidant in polymer stabilization .
Comparison with Similar Compounds
Similar Compounds
Ditridecyl phosphate: An oxidized form of ditridecyl hydrogen phosphite.
Tridecyl phosphite: A related compound with similar chemical properties.
Phosphorous acid: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its ability to act as both a reducing agent and an intermediate in the synthesis of other phosphorus-containing compounds sets it apart from similar compounds .
Properties
CAS No. |
3783-64-0 |
|---|---|
Molecular Formula |
C26H55O3P |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
ditridecyl hydrogen phosphite |
InChI |
InChI=1S/C26H55O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-28-30(27)29-26-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
InChI Key |
VTIXMGZYGRZMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOP(O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
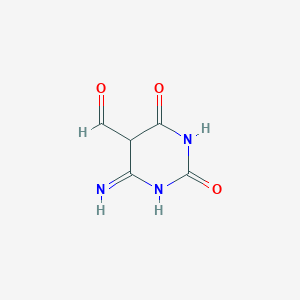
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)
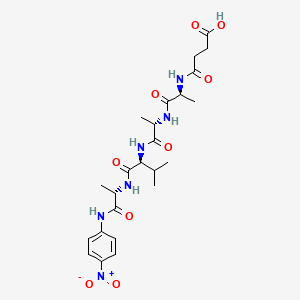
![methyl (4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B13820807.png)
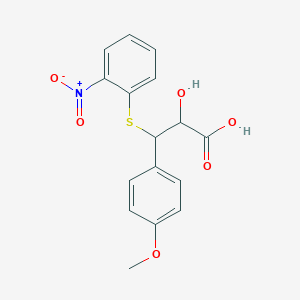
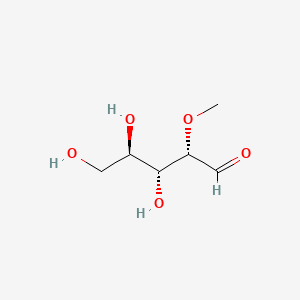

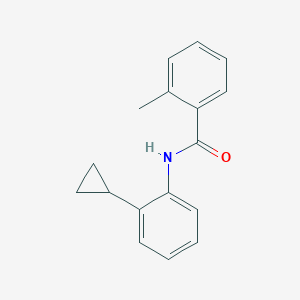
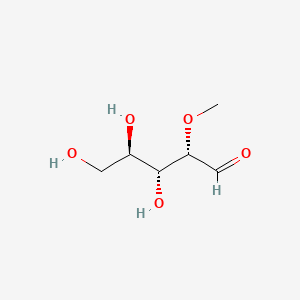
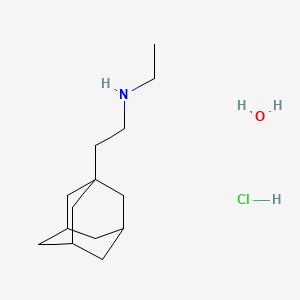
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
